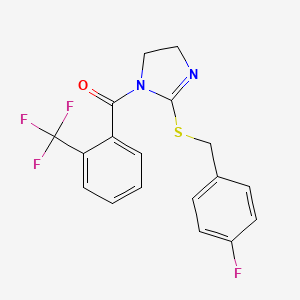

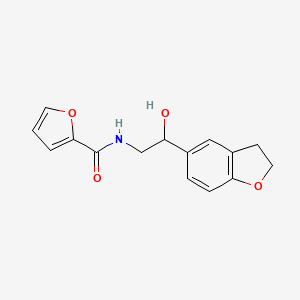

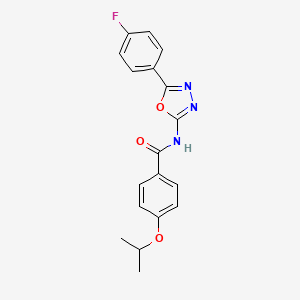

N1-(3,4-dimethylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N1-(3,4-dimethylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide" is a complex molecule that appears to be related to a class of compounds known for their pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in the compound are similar to those found in the described research, suggesting potential antiallergy and antibacterial activities.

Synthesis Analysis

The synthesis of related thiazolyl oxamic acid derivatives, as described in the first paper, involves the treatment of acetophenone with thiourea and iodine or the reaction of chloroacetylbenzene with thiourea to yield aminothiazoles. These are then condensed with ethyloxalyl chloride to produce thiazolyloxamates . In the second paper, a different synthetic route is described for molecules with a 2,4-dimethylphenoxy motif, where ethyl 2-bromoacetate is refluxed with 2,4-dimethylcarbolic acid, followed by a series of reactions including refluxing with hydrazine and reaction with CS2 in the presence of KOH . These methods provide insight into the possible synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds includes a thiazole ring, which is a common feature in the molecules studied in the papers. For instance, the third paper describes a molecule with a nearly planar thiazole ring fused with a dihydropyrimidine ring . This suggests that the thiazole ring in "N1-(3,4-dimethylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide" would likely contribute to the planarity and overall conformation of the molecule, potentially affecting its biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate a high degree of functional group interconversion, such as the formation of oxamates, hydrazides, and thioethers . These reactions are crucial for the introduction of various substituents that can modulate the biological activity of the compounds. The specific chemical reactions for the synthesis of "N1-(3,4-dimethylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide" would likely involve similar strategies to introduce the oxalamide functional group.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "N1-(3,4-dimethylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide" are not directly reported, the properties of related compounds can provide some insights. The presence of multiple functional groups such as thiazoles, oxamates, and hydrazides suggests that the compound would exhibit a range of physical and chemical behaviors, including solubility patterns, reactivity, and stability, which would be important for its pharmacological applications . The planarity of the thiazole ring and the presence of substituents would also influence the compound's ability to interact with biological targets .

Wissenschaftliche Forschungsanwendungen

Catalysis and Coupling Reactions:

- Research highlights the use of similar compounds in catalysis, especially in copper-catalyzed coupling reactions. For instance, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide demonstrated effectiveness as a ligand in copper-catalyzed coupling, significantly enhancing the reaction's efficiency and diversity of the products (Chen et al., 2023).

Synthesis of Heterocyclic Compounds:

- The synthesis and structural investigation of heterocyclic compounds are a primary area of research. Compounds with thiazole and pyrazole moieties have been synthesized and evaluated for their potential anticancer activities, indicating the significance of structural variations in medicinal chemistry (Gomha et al., 2016).

- Additionally, studies involving the structural characterization and analysis of molecular geometry, vibrational frequencies, and molecular electrostatic potential provide insights into the conformational flexibility and thermodynamic properties of such compounds, which is crucial for understanding their chemical behavior and potential applications (Özdemir et al., 2010).

Anticancer and Antimicrobial Activities:

- Research has also focused on designing, synthesizing, and evaluating the anticancer and antimicrobial activities of compounds with thiazole components. These studies emphasize the importance of structural modifications in enhancing the biological activities of these compounds, which can be crucial in the development of new therapeutic agents (Metwally et al., 2016).

Photodynamic Therapy Applications:

- Compounds structurally related to N1-(3,4-dimethylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide have been studied for their photophysical and photochemical properties, suggesting potential applications in photodynamic therapy, particularly in the treatment of cancer. These studies highlight the importance of understanding the photoinduced properties of thiazole derivatives for their application in medical treatments (Pişkin et al., 2020).

Eigenschaften

IUPAC Name |

N'-(3,4-dimethylphenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2S/c1-14-5-8-18(9-6-14)23-25-17(4)20(29-23)11-12-24-21(27)22(28)26-19-10-7-15(2)16(3)13-19/h5-10,13H,11-12H2,1-4H3,(H,24,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGXTSHCUULPOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3,4-dimethylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-nitrophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2532538.png)

![Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B2532539.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2532549.png)

![N-(3,5-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2532552.png)

![7-allyl-1-cinnamyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2532554.png)